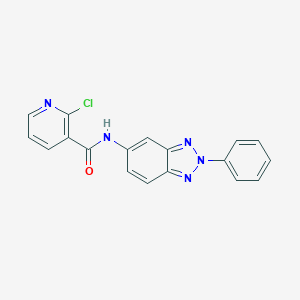
2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as UV stabilizers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Substitution Reaction: The phenyl group is introduced via a substitution reaction using phenylboronic acid and a palladium catalyst.
Chlorination: The pyridine ring is chlorinated using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyridine with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
作用机制
The mechanism of action of 2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. This allows the compound to modulate the activity of these biological targets, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its application in high-temperature polymers.
2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Used in polymer materials for UV protection.
Uniqueness
2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyr
属性
分子式 |
C18H12ClN5O |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
2-chloro-N-(2-phenylbenzotriazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12ClN5O/c19-17-14(7-4-10-20-17)18(25)21-12-8-9-15-16(11-12)23-24(22-15)13-5-2-1-3-6-13/h1-11H,(H,21,25) |
InChI 键 |
JQIHFSPVAHAQEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















